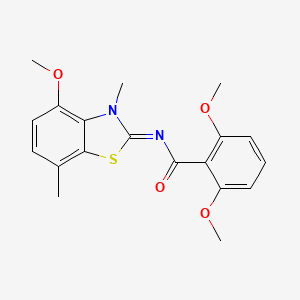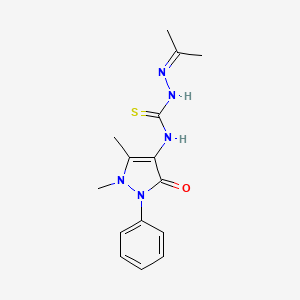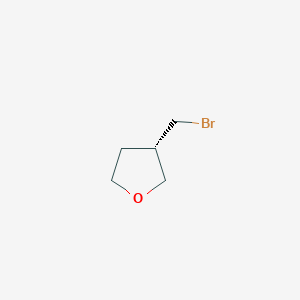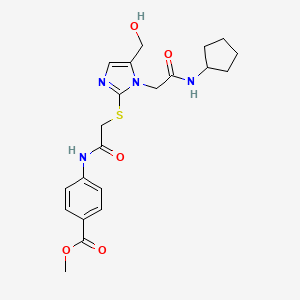
2,6-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DMDB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMDB is a benzothiazole derivative that has been synthesized through a multistep process, and its properties have been studied to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
Synthesis and Biological Activity
The compound under consideration shares structural similarities with benzothiazole derivatives, which have been extensively researched for their versatile applications in scientific research. A study by Badne et al. (2011) elaborates on the novel synthesis of benzothiazole derivatives and their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents, providing a foundation for further exploration of the specific compound (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Anticancer Applications
Another aspect of benzothiazole derivatives is their application in anticancer research. Waghmare et al. (2013) investigated novel heterocycles for their in-vitro anticancer activity, highlighting the importance of benzothiazole fused with pyrimidines and pyrazoles. These compounds showed significant activity against various cancer lines, suggesting potential cancer therapeutic applications of similar compounds (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).
Corrosion Inhibition
The derivative's structural similarity to benzothiazole also extends to applications in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects against steel in acidic solutions. Their findings revealed that these inhibitors offered higher stability and efficiency, suggesting that similar compounds could serve as effective corrosion inhibitors for protecting metal surfaces (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Antioxidant Studies
Antioxidant properties are another significant area of application. Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl benzothiazine derivatives to evaluate their antioxidant activities. This study provides insights into the radical scavenging abilities of benzothiazole derivatives, indicating the potential of similar compounds in developing new antioxidant agents (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
properties
IUPAC Name |
2,6-dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11-9-10-14(25-5)16-17(11)26-19(21(16)2)20-18(22)15-12(23-3)7-6-8-13(15)24-4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAWAGKMNHROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=C(C=CC=C3OC)OC)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)


![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)
![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)




![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-(methoxymethyl)benzimidazole](/img/structure/B2610984.png)
![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)
